4-(4-ethoxyphenyl)-2,2,5,5-tetramethyl-2,5-dihydro-1H-imidazol-1-ol 3-oxide
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Overview
Description
4-(4-Ethoxyphenyl)-1-hydroxy-2,2,5,5-tetramethyl-2,5-dihydro-1H-imidazol-3-ium-3-olate is a complex organic compound with a unique structure that includes an ethoxyphenyl group and a hydroxy-imidazolium core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-ethoxyphenyl)-1-hydroxy-2,2,5,5-tetramethyl-2,5-dihydro-1H-imidazol-3-ium-3-olate typically involves multi-step organic reactions. One common method involves the reaction of 4-ethoxybenzaldehyde with a suitable amine to form an imine intermediate. This intermediate is then subjected to cyclization and oxidation reactions to yield the final product. The reaction conditions often include the use of solvents like dichloromethane and catalysts such as ceric ammonium nitrate .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry principles, such as the use of environmentally friendly solvents and catalysts, are increasingly being adopted in industrial settings.
Chemical Reactions Analysis
Types of Reactions
4-(4-Ethoxyphenyl)-1-hydroxy-2,2,5,5-tetramethyl-2,5-dihydro-1H-imidazol-3-ium-3-olate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Sodium borohydride is commonly used for the reduction of this compound.
Substitution: Electrophilic and nucleophilic substitution reactions can occur, especially on the ethoxyphenyl group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction can produce alcohols or amines.
Scientific Research Applications
4-(4-Ethoxyphenyl)-1-hydroxy-2,2,5,5-tetramethyl-2,5-dihydro-1H-imidazol-3-ium-3-olate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence
Mechanism of Action
The mechanism of action of 4-(4-ethoxyphenyl)-1-hydroxy-2,2,5,5-tetramethyl-2,5-dihydro-1H-imidazol-3-ium-3-olate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. For instance, it may inhibit the activity of cytochrome P450 enzymes, which are involved in drug metabolism . The pathways involved often include signal transduction mechanisms that regulate cellular responses.
Comparison with Similar Compounds
Similar Compounds
4-(4-Methoxyphenyl)-1-hydroxy-2,2,5,5-tetramethyl-2,5-dihydro-1H-imidazol-3-ium-3-olate: Similar structure but with a methoxy group instead of an ethoxy group.
Ethyl 4-hydroxy-2-(4-methoxyphenyl)-5-oxo-1-phenyl-2,5-dihydro-1H-pyrrole-3-carboxylate: Contains a pyrrole ring instead of an imidazole ring.
Uniqueness
The uniqueness of 4-(4-ethoxyphenyl)-1-hydroxy-2,2,5,5-tetramethyl-2,5-dihydro-1H-imidazol-3-ium-3-olate lies in its specific functional groups and their arrangement, which confer distinct chemical and biological properties. The ethoxy group, in particular, can influence the compound’s solubility and reactivity compared to similar compounds with different substituents.
Properties
Molecular Formula |
C15H22N2O3 |
---|---|
Molecular Weight |
278.35 g/mol |
IUPAC Name |
5-(4-ethoxyphenyl)-3-hydroxy-2,2,4,4-tetramethyl-1-oxidoimidazol-1-ium |
InChI |
InChI=1S/C15H22N2O3/c1-6-20-12-9-7-11(8-10-12)13-14(2,3)17(19)15(4,5)16(13)18/h7-10,19H,6H2,1-5H3 |
InChI Key |
GXALIGNWQIKDKL-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=[N+](C(N(C2(C)C)O)(C)C)[O-] |
Origin of Product |
United States |
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